Studies suggest that elevated levels of IBG in blood or urine can serve as a biomarker for specific IEMs, particularly those related to branched-chain amino acid metabolism. These are genetic disorders affecting the body's ability to break down certain amino acids, leading to their accumulation and potential harm. Elevated IBG levels indicate a potential issue with the enzyme 3-methylcrotonyl-CoA dehydrogenase (GCDH), which is crucial for the breakdown of the amino acid leucine. Early detection of such IEMs through IBG screening is crucial for prompt intervention and improved patient outcomes.
Research utilizing IBG aims to elucidate various cellular processes, including: